molecular formula C10H9NO2 B13682046 5-Methylquinoline-2,4(1H,3H)-dione

5-Methylquinoline-2,4(1H,3H)-dione

Cat. No.: B13682046
M. Wt: 175.18 g/mol
InChI Key: SERLBGBMESPVNT-UHFFFAOYSA-N
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Description

5-Methylquinoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylquinoline-2,4(1H,3H)-dione can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzonitriles with carbon dioxide in the presence of ionic liquids. For instance, 1-butyl-3-methylimidazolium acetate can act as both a solvent and a catalyst, facilitating the reaction at atmospheric pressure to yield high product yields .

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve large-scale reactions using similar synthetic routes. The use of ionic liquids in industrial settings can enhance the efficiency and sustainability of the production process, allowing for the recycling of catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

5-Methylquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include a wide range of quinoline derivatives with different functional groups, which can be further utilized in various applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methylquinoline-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s ability to bind to these enzymes and disrupt their activity contributes to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-2,4(1H,3H)-dione: Similar in structure but with different biological activities.

    4-Hydroxyquinoline: Known for its antimicrobial properties.

    2-Methylquinoline: Used in the synthesis of various pharmaceuticals.

Uniqueness

5-Methylquinoline-2,4(1H,3H)-dione stands out due to its unique combination of chemical reactivity and biological activity.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

5-methyl-1H-quinoline-2,4-dione

InChI

InChI=1S/C10H9NO2/c1-6-3-2-4-7-10(6)8(12)5-9(13)11-7/h2-4H,5H2,1H3,(H,11,13)

InChI Key

SERLBGBMESPVNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)CC(=O)NC2=CC=C1

Origin of Product

United States

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